molecular formula C18H16ClN3O2 B12178347 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide

Cat. No.: B12178347
M. Wt: 341.8 g/mol
InChI Key: BUCAFVBCORRXDB-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide typically involves the reaction of an indole derivative with an acetylating agent and a chlorophenyl acetamide. One common synthetic route includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid (MsOH) to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active pockets of Bcl-2 and Mcl-1 proteins through Van der Waals forces and hydrogen bonds . This binding inhibits the activity of these proteins, leading to the induction of apoptosis in cancer cells. The compound’s ability to interact with multiple receptors and pathways makes it a versatile tool in scientific research.

Comparison with Similar Compounds

2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a wide range of molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C18H16ClN3O2/c1-12(23)20-15-7-4-8-17-13(15)9-10-22(17)11-18(24)21-16-6-3-2-5-14(16)19/h2-10H,11H2,1H3,(H,20,23)(H,21,24)

InChI Key

BUCAFVBCORRXDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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